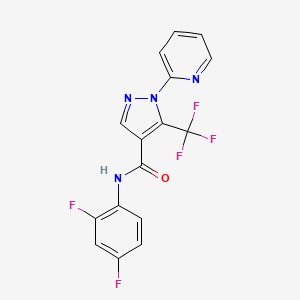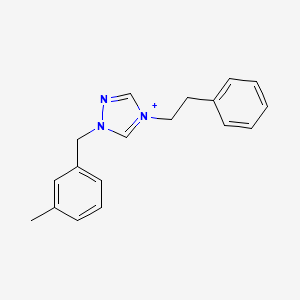
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate is a complex organic compound that features a phthalimide group linked to a nicotinate moiety via a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the phthalimide derivative, which is then linked to the nicotinate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
化学反应分析
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Major Products Formed
科学研究应用
4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
作用机制
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
- 4-(1,3-Dioxoisoindolin-2-yl)butanamide
- 4-(1,3-Dioxoisoindolin-2-yl)methyl-1-methoxypyridinium tetrafluoroborate
Uniqueness
属性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
4-(1,3-dioxoisoindol-2-yl)butyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-26-16-15(9-6-10-20-16)19(24)25-12-5-4-11-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-3,6-10H,4-5,11-12H2,1H3 |
InChI 键 |
QTUOWHOWRQMROQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)

![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)

![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)

![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
